molecular formula C17H20N4O2S B5796061 Ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate

Ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate

Cat. No.: B5796061
M. Wt: 344.4 g/mol
InChI Key: WFYVXLMRBWAITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate is a complex organic compound with the molecular formula C16H19N3O2S. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of quinoxaline derivatives with piperidine carboxylates under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes the purification of the final product through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline and piperidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

Ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate is unique due to its specific combination of quinoxaline and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 1-(quinoxalin-6-ylcarbamothioyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-2-23-16(22)12-5-9-21(10-6-12)17(24)20-13-3-4-14-15(11-13)19-8-7-18-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYVXLMRBWAITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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